molecular formula C4H3Cl5 B14349923 1,2,3,3,4-Pentachlorobut-1-ene CAS No. 94796-72-2

1,2,3,3,4-Pentachlorobut-1-ene

Cat. No.: B14349923
CAS No.: 94796-72-2
M. Wt: 228.3 g/mol
InChI Key: JVLILCTVEGXUHJ-UHFFFAOYSA-N
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Description

1,2,3,3,4-Pentachlorobut-1-ene is an organochlorine compound characterized by the presence of five chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3,4-Pentachlorobut-1-ene can be synthesized through the chlorination of butene derivatives. One common method involves the reaction of butene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where butene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of by-products. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4-Pentachlorobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated butene oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated butene derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated butene oxides.

    Reduction: Less chlorinated butene derivatives.

    Substitution: Hydroxylated or aminated butene derivatives.

Scientific Research Applications

1,2,3,3,4-Pentachlorobut-1-ene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,3,3,4-Pentachlorobut-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,4-Pentachlorobut-1-ene: Similar structure but different chlorine atom arrangement.

    1,2,3,4-Tetrachlorobut-1-ene: Contains one less chlorine atom.

    1,2,3,3,4,4-Hexachlorobut-1-ene: Contains one additional chlorine atom.

Uniqueness

1,2,3,3,4-Pentachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated butene

Properties

CAS No.

94796-72-2

Molecular Formula

C4H3Cl5

Molecular Weight

228.3 g/mol

IUPAC Name

1,2,3,3,4-pentachlorobut-1-ene

InChI

InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2

InChI Key

JVLILCTVEGXUHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=CCl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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